molecular formula C20H16N2O3S2 B2958139 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 921870-32-8

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2958139
CAS No.: 921870-32-8
M. Wt: 396.48
InChI Key: HJEIIXGVECGUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide is a heterocyclic compound featuring a benzofuran-thiazole core. The molecule comprises a 7-methoxybenzofuran moiety fused to a thiazole ring at the 4-position, with a 4-(methylthio)benzamide group attached to the thiazole's 2-position. Its molecular formula is C₂₀H₁₆N₂O₃S₂ (MW: 396.5 g/mol) .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-16-5-3-4-13-10-17(25-18(13)16)15-11-27-20(21-15)22-19(23)12-6-8-14(26-2)9-7-12/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEIIXGVECGUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, a methoxybenzofuran moiety, and a methylthio group, which contribute to its unique chemical properties. The synthesis typically involves multiple steps, including the formation of the thiazole ring through reactions with α-haloketones and subsequent modifications to introduce the methoxybenzofuran and methylthio groups.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. A study on related thiazole derivatives demonstrated their ability to bind to the colchicine-binding site on tubulin, inhibiting polymerization and inducing apoptosis in cancer cells. These compounds showed efficacy in both in vitro and in vivo models, effectively targeting multidrug-resistant cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antibacterial activity. Similar thiazole-based compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Interaction : It could modulate receptor pathways, affecting cellular signaling and gene expression related to inflammation and apoptosis.
  • Cell Cycle Arrest : By disrupting microtubule dynamics, it can induce cell cycle arrest in the G(2)/M phase, leading to increased cancer cell death .

1. Anticancer Efficacy

In a study involving derivatives of thiazoles, compounds similar to this compound were tested against prostate cancer (PC-3) and melanoma (A375) xenograft models. Results indicated significant tumor growth inhibition with minimal neurotoxicity observed at therapeutic doses .

2. Antimicrobial Activity

A recent investigation into thiazole derivatives highlighted their antibacterial potency when combined with cell-penetrating peptides. Specific derivatives showed substantial zones of inhibition against E. coli and Staphylococcus aureus, indicating their potential as effective antibacterial agents .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Mechanism Efficacy
AnticancerPC-3 (Prostate Cancer)Tubulin polymerization inhibitionSignificant tumor reduction
A375 (Melanoma)Apoptosis inductionHigh efficacy
AntimicrobialE. coliDihydropteroate synthetase inhibitionPotent against multiple strains
S. aureusBacteriostatic effectEffective at low concentrations

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Spectral Data (1H/13C NMR, IR) Biological Activity
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide Benzofuran-thiazole 7-OCH₃ on benzofuran; 4-SCH₃ on benzamide C₂₀H₁₆N₂O₃S₂ Not reported in evidence Not explicitly studied
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Pyridine-thiazole Morpholinomethyl at C5; 3,4-Cl₂ on benzamide C₂₁H₂₁Cl₂N₅O₂S 1H NMR (DMSO-d₆): δ 8.75 (s, 1H, pyridine-H), 7.85–7.45 (m, aromatic); IR: νC=O at 1663–1682 cm⁻¹ Potential kinase inhibition
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) Thiazole-benzamide 4-Br on phenyl; dimethylsulfamoyl on benzamide C₁₈H₁₇BrN₄O₂S₂ Not reported NF-κB activation (EC₅₀: 0.8 µM)
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8) Benzothiazole-triazole-benzamide Triazole linker; dual benzothiazole groups C₃₂H₂₂N₈O₃S₂ 1H NMR (DMSO-d₆): δ 10.75 (s, NH), 8.25–7.40 (m, aromatic); HRMS: m/z 630.12 [M+H]⁺ Alzheimer’s disease targets (BACE1 inhibition)

Key Observations:

Substituent Effects on Bioactivity: The 4-(methylthio) group in the target compound may enhance lipophilicity compared to analogs with polar groups (e.g., sulfamoyl in Compound 50 ). However, its electron-donating nature could reduce electrophilic reactivity relative to electron-withdrawing substituents like 3,4-dichloro in compound 4d . Benzofuran vs.

Synthetic Pathways: The target compound’s synthesis likely involves Friedel-Crafts acylation or Suzuki coupling for benzofuran-thiazole fusion, followed by amidation (similar to and ). In contrast, analogs like compound 4d require multi-step modifications, including morpholinomethylation via reductive amination .

Spectroscopic Differentiation :

  • The methoxybenzofuran moiety would exhibit distinct 1H NMR signals (e.g., δ 3.8–4.0 ppm for OCH₃) and IR bands for C-O-C stretching (~1250 cm⁻¹), absent in pyridine/thiadiazole-based analogs .

Critical Research Needs :

  • ADME/Tox Profiling : Solubility, metabolic stability, and cytotoxicity studies are required for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.